N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide -

N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4584017
CAS Number:
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Imatinib Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat certain types of leukemia. It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that is overactive in these cancers. []Relevance: Imatinib shares a structural similarity with N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in the benzamide moiety, which forms a core component of both molecules. Both compounds also feature an aromatic ring substituted with a small, polar group (methoxy in Imatinib, ethoxy in the target compound) attached to the benzamide nitrogen. This shared benzamide core and similar substitution pattern suggest potential for overlapping biological activity or target profiles. []

2. 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib Mesylate)Compound Description: Imanitib mesylate, the methane sulfonate salt of Imatinib, is a crucial antileukemic cytostatic agent used for cancer therapy. This compound demonstrates specific inhibitory effects on tyrosine kinases. []Relevance: Imanitib mesylate shares the core benzamide structure with N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. The presence of an N-substituted phenyl group linked to the benzamide carbonyl is a common feature. This shared core structure suggests that these compounds could potentially interact with similar biological targets or pathways, although their specific activities may differ due to the variations in their substituent groups. []

3. 4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)Compound Description: This compound exhibited potent gastrokinetic activity, specifically demonstrating effectiveness in promoting gastric emptying. Its activity was found to be comparable to AS-4370 (another benzamide derivative) in various animal models assessing gastric motility. Notably, it does not exhibit significant dopamine D2 receptor antagonism. [] Relevance: This compound belongs to the benzamide class, a common structural motif also found in N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. This shared class membership suggests potential for similar biological activity profiles, although the specific targets and mechanisms of action may differ due to variations in their substituent groups. []

4. 4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5), its 4-fluorobenzyl (6), and 3-methyl-2-butenyloxy analogues (22)Compound Description: These benzamide derivatives exhibited potent gastrokinetic activity, surpassing cisapride in efficacy and showing comparable potency to AS-4370 in promoting gastric emptying. Notably, they did not display dopamine D2 receptor antagonistic activity. [] Relevance: These compounds belong to the benzamide class, sharing this structural characteristic with N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. The shared benzamide structure suggests a potential for similar biological activities, although the specific targets and effects may vary due to the different substituent groups present in these molecules. []

5. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)Compound Description: AACBA acts as a P2X7 receptor antagonist, demonstrating efficacy in preclinical models of pain and inflammation. Notably, it inhibited both human and rat P2X7 receptors, reduced lipopolysaccharide-induced interleukin-6 release, and mitigated carrageenan-induced paw edema and mechanical hypersensitivity. []Relevance: AACBA belongs to the benzamide class, a structural feature shared with N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. This shared benzamide core structure hints at the potential for these compounds to interact with similar biological pathways, even though their specific activities may diverge due to variations in their substituent groups. []

6. N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used to treat advanced or metastatic breast cancers with HER2 overexpression. It specifically targets the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Lapatinib also acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1. [, ]Relevance: While not structurally identical, Lapatinib and N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide share a crucial structural element: the methylsulfonyl amino group. This shared pharmacophore suggests a potential for these compounds to exhibit overlapping pharmacological profiles or target similar biological pathways, despite differences in their overall structures. [, ]

Properties

Product Name

N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-(methanesulfonamido)-4-methylbenzamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H22N2O4S/c1-4-24-16-9-6-14(7-10-16)12-19-18(21)15-8-5-13(2)17(11-15)20-25(3,22)23/h5-11,20H,4,12H2,1-3H3,(H,19,21)

InChI Key

BRAUKDUOINJBIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.